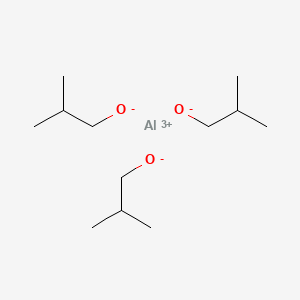
Aluminium 2-methylpropanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminium 2-methylpropanolate can be synthesized through the reaction of aluminium metal with 2-methylpropanol (isobutanol) in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of aluminium alkoxides as intermediates. The process includes the controlled addition of 2-methylpropanol to aluminium alkoxides, followed by purification steps to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminium 2-methylpropanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce aluminium hydroxide and 2-methylpropanol.
Substitution: It can participate in substitution reactions where the alkoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as oxygen or hydrogen peroxide.
Hydrolysis: Occurs readily in the presence of moisture or water.
Substitution: Involves the use of various ligands and appropriate solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Aluminium oxide.
Hydrolysis: Aluminium hydroxide and 2-methylpropanol.
Substitution: Various aluminium complexes depending on the ligands used.
Applications De Recherche Scientifique
Aluminium 2-methylpropanolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organoaluminium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in polymerization reactions .
Mécanisme D'action
The mechanism of action of aluminium 2-methylpropanolate involves its ability to form stable complexes with various substrates. This property allows it to act as a catalyst in numerous chemical reactions. The molecular targets and pathways involved include the coordination of the aluminium center with electron-rich sites on the substrates, facilitating the desired chemical transformations .
Comparaison Avec Des Composés Similaires
- Aluminium tri-sec-butoxide
- Aluminium tri-tert-butoxide
- Aluminium triethoxide
Comparison: Aluminium 2-methylpropanolate is unique due to its specific alkoxide group, which imparts distinct reactivity and stability compared to other aluminium alkoxides. For instance, aluminium tri-sec-butoxide and aluminium tri-tert-butoxide have different steric and electronic properties, affecting their reactivity and applications. Aluminium triethoxide, on the other hand, has a simpler structure and is used in different contexts .
Propriétés
Numéro CAS |
3453-79-0 |
|---|---|
Formule moléculaire |
C12H27AlO3 |
Poids moléculaire |
246.32 g/mol |
Nom IUPAC |
aluminum;2-methylpropan-1-olate |
InChI |
InChI=1S/3C4H9O.Al/c3*1-4(2)3-5;/h3*4H,3H2,1-2H3;/q3*-1;+3 |
Clé InChI |
DAOVYDBYKGXFOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Al+3] |
Numéros CAS associés |
78-83-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)
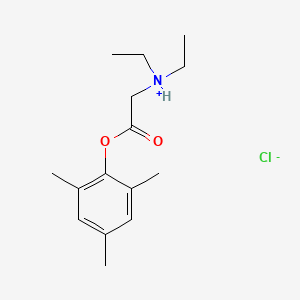

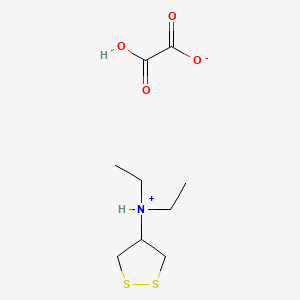
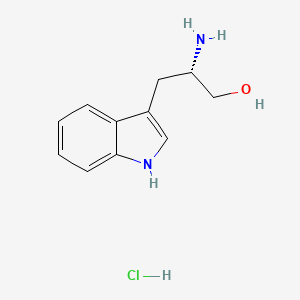
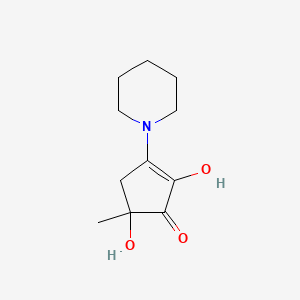
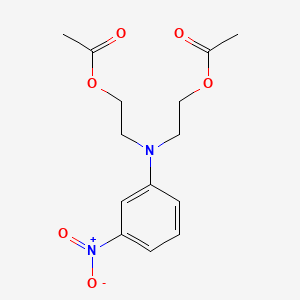
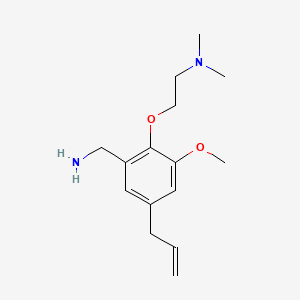
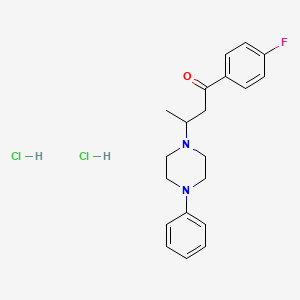
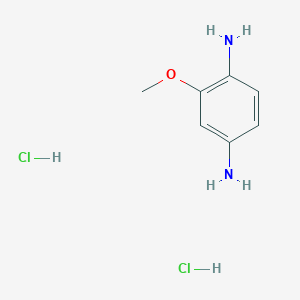
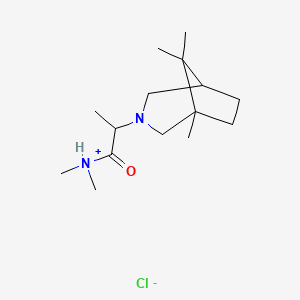
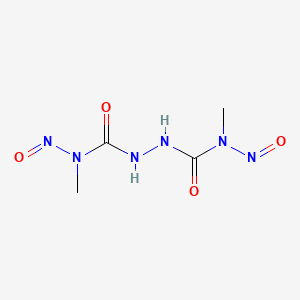
![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
